molecular formula C24H16N2O B14503584 4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile CAS No. 64530-85-4

4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile

Cat. No.: B14503584
CAS No.: 64530-85-4
M. Wt: 348.4 g/mol
InChI Key: HUZDUWFOWNYUCL-UHFFFAOYSA-N
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Description

4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring system linked to a benzonitrile moiety through a phenylethenyl bridge, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene product . The reaction conditions often involve the use of strong bases like butyllithium or sodium hydride in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzoxazole and benzonitrile rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. Its benzoxazole ring can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The phenylethenyl bridge may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile stands out due to its combination of a benzoxazole ring and a benzonitrile moiety, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.

Properties

CAS No.

64530-85-4

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[2-[5-(2-phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl]benzonitrile

InChI

InChI=1S/C24H16N2O/c25-17-21-10-7-19(8-11-21)13-15-24-26-22-16-20(12-14-23(22)27-24)9-6-18-4-2-1-3-5-18/h1-16H

InChI Key

HUZDUWFOWNYUCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC(=N3)C=CC4=CC=C(C=C4)C#N

Origin of Product

United States

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